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Compound of Interest

Compound Name: Leu-Tyr

Cat. No.: B017732

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of the dipeptide Leucyl-Tyrosine (Leu-Tyr) using Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for
researchers, scientists, and professionals in the field of drug development who are working with
or interested in the analysis of small peptides.

Introduction to Leucyl-Tyrosine (Leu-Tyr)

Leucyl-Tyrosine (Leu-Tyr) is a dipeptide composed of the amino acids Leucine and Tyrosine
linked by a peptide bond. The structural characterization of such dipeptides is crucial for
understanding their biological activity, confirming their synthesis, and for quality control in
pharmaceutical applications. NMR and IR spectroscopy are powerful, non-destructive analytical
techniques that provide detailed information about the molecular structure and chemical
environment of Leu-Tyr.

Nuclear Magnetic Resonance (NMR) Spectroscopy
of Leu-Tyr

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
including peptides. By analyzing the magnetic properties of atomic nuclei, NMR provides
detailed information about the chemical structure, connectivity, and spatial arrangement of
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atoms within a molecule. For Leu-Tyr, *H NMR, 3C NMR, and two-dimensional (2D) NMR
techniques such as COSY and HSQC are particularly informative.

A complete, experimentally-derived high-resolution *H NMR spectrum with full assignment for
Leu-Tyr is not readily available in the public domain. However, based on the known chemical
shifts of the constituent amino acids, Leucine and Tyrosine, and general principles of peptide
NMR, a predicted *H NMR spectrum can be interpreted. The formation of the peptide bond
significantly influences the chemical shifts of the a-protons and the protons of the amino and
carboxyl groups.

Table 1: Predicted *H NMR Chemical Shifts (&) and Coupling Constants (J) for Leu-Tyr in D20

] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

Leucine Residue
a-H ~4.1-43 dd J(Ha, HB) = 6-8
B-H2 ~15-17 m
y-H ~14-16 m
0-CHs (2) ~0.9 d J(Hd, Hy) = 6-7
Tyrosine Residue
a-H ~4.4-4.6 dd J(Ha, HB) =5-7
B-H2 ~29-31 m

) J(Hortho, Hmeta) = 8-
Aromatic H (2, 6) ~71-72 d 9

) J(Hmeta, Hortho) = 8-
Aromatic H (3, 5) ~6.8-6.9 d 9
Amide N-H ~8.0-85 d J(NH, Ha) = 7-9

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending
on the solvent, pH, and temperature. The amide proton is typically observed in non-deuterated
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solvents.

The 3C NMR spectrum provides information about the carbon framework of the molecule.
Each unique carbon atom in Leu-Tyr gives rise to a distinct signal. A 13C NMR spectrum for L-
Leucyl-L-Tyrosine is available from public databases.[1]

Table 2: 13C NMR Chemical Shifts (8) for L-Leucyl-L-Tyrosine

Carbon Assignment Chemical Shift (6, ppm)

Leucine Residue

C=0 (amide) ~174-176
Ca ~ 53-55
CB ~ 40-42
Cy ~ 24-26
Cd (2) ~21-23

Tyrosine Residue

C=0 (carboxyl) ~175-177
Ca ~ 55-57

CB ~ 37-39

Cy (aromatic C1) ~128-130
Cd (aromatic C2, C6) ~130-132
Ce (aromatic C3, C5) ~115-117
CC (aromatic C4-OH) ~ 155-157

Note: The specific values can be found in the referenced spectrum from ChemicalBook.[1]

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and
carbon signals, especially in complex molecules like peptides.
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e COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically through two or three bonds. In Leu-Tyr, COSY would show correlations
between the a-H and B-Hz of each residue, between the (3-Hz and y-H of leucine, and
between the y-H and &-CHs of leucine. It would also show correlations between the aromatic
protons on the tyrosine ring.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with
the carbons to which they are directly attached. An HSQC spectrum of Leu-Tyr would show
cross-peaks connecting each proton signal to its corresponding carbon signal in the 13C
spectrum, allowing for the definitive assignment of both.

A detailed methodology for acquiring high-quality NMR spectra of Leu-Tyr is provided below.
2.4.1. Sample Preparation

e Weigh approximately 5-10 mg of Leu-Tyr and dissolve it in 0.6 mL of a suitable deuterated
solvent (e.g., D20, DMSO-ds).

e Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-
sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.

o Transfer the solution to a 5 mm NMR tube.

2.4.2. 'H NMR Acquisition

e Place the NMR tube in the spectrometer.

» Tune and shim the probe to optimize the magnetic field homogeneity.

e Acquire a 1D *H NMR spectrum using a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

» Process the data by applying Fourier transformation, phase correction, and baseline
correction.
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2.4.3. 3C NMR Acquisition

e Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

2.4.4. 2D NMR Acquisition (COSY and HSQC)

For COSY, use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

e For HSQC, use a standard gradient-enhanced HSQC pulse sequence with sensitivity
enhancement (e.g., hsqcedetgpsisp2.2).

o Optimize the acquisition parameters (e.g., spectral widths in both dimensions, number of
increments, number of scans) for the specific instrument and sample.

e Process the 2D data using appropriate window functions and Fourier transformation in both
dimensions.
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NMR Experimental Workflow for Leu-Tyr Characterization.

Infrared (IR) Spectroscopy of Leu-Tyr
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Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a
molecule, which causes its bonds to vibrate. The resulting IR spectrum is a fingerprint of the
molecule, with specific peaks corresponding to the vibrational frequencies of its functional
groups. For Leu-Tyr, IR spectroscopy can confirm the presence of key functional groups such
as the amide bond, carboxylic acid, amine, and the aromatic ring of the tyrosine residue.

An experimental FTIR spectrum of L-Leucyl-L-Tyrosine is available from public sources. While
a detailed assignment of all peaks is not provided with the spectrum, an interpretation can be
made based on the known vibrational frequencies of the functional groups present in the
dipeptide and data from similar compounds.

Table 3: Interpreted IR Vibrational Frequencies and Assignments for Leu-Tyr (Solid State, KBr
Pellet)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Vibrational Assignment

Functional Group

Amine (NHs*) and Amide (N-

~3400 - 3200 N-H stretching H)
) Carboxylic acid (O-H) and
~3200 - 2500 O-H stretching )
Phenolic (O-H)
~3100 - 3000 C-H stretching Aromatic C-H
) Aliphatic C-H (Leucine side
~2960 - 2850 C-H stretching )
chain)
~1730 - 1700 C=0 stretching Carboxylic acid (C=0)
~1680 - 1630 C=0 stretching (Amide ) Amide (C=0)
~1550 - 1510 N-H bending (Amide II) Amide (N-H)
~1515 C=C stretching Aromatic ring (Tyrosine)
~1450 - 1350 C-H bending Aliphatic C-H
C-N stretching and N-H ]
~1300 - 1200 _ _ Amide
bending (Amide III)
~1240 C-O stretching Phenolic C-O
~830 C-H out-of-plane bending p-substituted aromatic ring

Note: The exact peak positions and intensities can vary depending on the sample preparation

and instrument.

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid

samples.

3.2.1. Sample Preparation

e Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3

hours to remove any absorbed water.

e Weigh approximately 1-2 mg of Leu-Tyr and 100-200 mg of the dried KBr.

© 2025 BenchChem. All rights reserved.

8/12

Tech Support


https://www.benchchem.com/product/b017732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Grind the Leu-Tyr and KBr together in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

» Transfer the powder to a pellet die.

o Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to
form a thin, transparent pellet.

3.2.2. IR Spectrum Acquisition

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in a sample holder and insert it into the spectrometer.

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400
cm™1).

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.
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FTIR Experimental Workflow for Leu-Tyr Characterization.
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Conclusion

NMR and IR spectroscopy are powerful and complementary techniques for the structural
characterization of the dipeptide Leucyl-Tyrosine. While a complete set of experimental data for
Leu-Tyr is not always readily available, a thorough analysis can be performed by combining
the available spectral data with the known spectroscopic properties of its constituent amino
acids and general principles of peptide spectroscopy. The detailed experimental protocols
provided in this guide offer a solid foundation for researchers to obtain high-quality
spectroscopic data for Leu-Tyr and other similar dipeptides, which is essential for their
application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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